molecular formula C4H6N4O B8702398 5-amino-1H-pyrazole-1-carboxamide CAS No. 77668-01-0

5-amino-1H-pyrazole-1-carboxamide

Cat. No.: B8702398
CAS No.: 77668-01-0
M. Wt: 126.12 g/mol
InChI Key: VRPPZHIIDWDZNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-1H-pyrazole-1-carboxamide is a pyrazole-based chemical building block designed exclusively for research and development purposes. This compound is strictly for laboratory use and is not intended for diagnostic, therapeutic, or personal utilization. The pyrazole core is a privileged scaffold in medicinal chemistry, known for its versatile role in constructing biologically active molecules . While research on the specific 1-carboxamide derivative is developing, closely related 5-aminopyrazole-4-carboxamide analogues have demonstrated significant potential in pharmaceutical research. These analogues are recognized as key intermediates in the synthesis of novel covalent pan-inhibitors for Fibroblast Growth Factor Receptors (FGFRs), which are important targets in oncology for combating gatekeeper mutations that confer drug resistance . Furthermore, structurally similar pyrazole-carboxamide Schiff bases have been synthesized and investigated for their antioxidant properties and molecular docking interactions with biological targets like EGFR kinase, highlighting the broader applicability of this chemical class in early-stage drug discovery . As a reagent, 5-amino-1H-pyrazole-1-carboxamide offers researchers a valuable starting point for the design and synthesis of new compounds in exploratory science.

Properties

CAS No.

77668-01-0

Molecular Formula

C4H6N4O

Molecular Weight

126.12 g/mol

IUPAC Name

5-aminopyrazole-1-carboxamide

InChI

InChI=1S/C4H6N4O/c5-3-1-2-7-8(3)4(6)9/h1-2H,5H2,(H2,6,9)

InChI Key

VRPPZHIIDWDZNI-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(N=C1)C(=O)N)N

Origin of Product

United States

Foundational & Exploratory

Carzolamide: Structural Characterization and Pharmacological Scaffold Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the chemical structure, properties, and pharmacological significance of Carzolamide.

Executive Summary

Carzolamide (1H-Pyrazole-1-carboxamide) represents a fundamental heterocyclic scaffold in medicinal chemistry.[1][2] While historically categorized alongside antineoplastic agents, its contemporary significance lies in its role as a pharmacophore in the design of kinase inhibitors, anti-inflammatory agents, and CNS-active drugs.[1] This guide provides a rigorous analysis of its physicochemical properties, structural reactivity, and application as a template for high-affinity ligand design.[1]

Part 1: Chemical Identity and Physicochemical Profile[1]

Carzolamide is a distinct chemical entity characterized by a pyrazole ring N-acylated with a carboxamide group.[1] This structural arrangement imparts unique electronic properties, distinguishing it from the sulfonamide-based "zolamides" (e.g., Acetazolamide) typically associated with carbonic anhydrase inhibition.[1]

1.1 Nomenclature and Identifiers
Parameter Data
Common Name Carzolamide
Systematic Name 1H-Pyrazole-1-carboxamide
CAS Registry Number 931-08-8
UNII 2PS88G4BF9
Chemical Formula C₄H₅N₃O
Molecular Weight 111.10 g/mol
SMILES NC(=O)n1cccn1
InChIKey DVLHGMFTRAFHPR-UHFFFAOYSA-N
1.2 Structural Analysis

The Carzolamide molecule consists of two primary domains:

  • The Pyrazole Core: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1][3] This ring serves as a rigid linker and a hydrophobic moiety.[1]

  • The Carboxamide Moiety (-CONH₂): Attached at the N1 position, this group acts as a critical hydrogen bond donor/acceptor system.[1]

Electronic Configuration: The N1-carboxamide bond exhibits partial double-bond character due to resonance delocalization from the amide nitrogen into the carbonyl group, and potentially competing delocalization into the aromatic pyrazole ring.[1] This makes the N1-CO bond susceptible to nucleophilic attack under specific physiological conditions, suggesting potential utility as a carbamoylating agent or a prodrug scaffold.[1]

Part 2: Pharmacological Significance and Mechanism[1][4]

While Carzolamide has been cataloged as an antineoplastic agent in toxicological databases [1][2], its utility extends beyond direct cytotoxicity.[1] It serves as a "fragment" or "scaffold" in fragment-based drug discovery (FBDD).[1]

2.1 Mechanism of Action: The Scaffold Hypothesis

The 1H-pyrazole-1-carboxamide motif mimics the hydrogen-bonding patterns of purines (like adenine).[1] This structural mimicry allows derivatives of Carzolamide to interact with ATP-binding pockets of kinases or the active sites of metalloenzymes.[1]

  • Antineoplastic Activity: Historical data suggests Carzolamide interferes with nucleotide synthesis or acts via carbamoylation of essential enzymes, leading to cytotoxicity in rapidly dividing cells [1].[1]

  • Kinase Inhibition: Substituted pyrazole carboxamides are potent inhibitors of Cyclin-Dependent Kinases (CDKs), preventing cell cycle progression in cancer cells.[1]

  • CNS Activity: Recent studies indicate that pyrazole carboxamide derivatives can dually inhibit Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE), making them candidates for Alzheimer's therapeutics [3].

2.2 Visualization: Structure-Activity Relationship (SAR) Network

The following diagram illustrates how the Carzolamide core serves as a central hub for generating diverse therapeutic agents.

Carzolamide_SAR Core Carzolamide Core (1H-Pyrazole-1-carboxamide) Mod_C3 C3/C5 Substitution (Aryl/Alkyl groups) Core->Mod_C3 Lipophilicity Tuning Mod_N_Amide Amide N-Substitution (Hydrophobic tails) Core->Mod_N_Amide Steric Fit Target_CDK Target: CDKs (Anticancer) Mod_C3->Target_CDK ATP Pocket Binding Target_COX Target: COX-2 (Anti-inflammatory) Mod_C3->Target_COX Selectivity Target_MAO Target: MAO-B (CNS/Alzheimer's) Mod_N_Amide->Target_MAO Active Site Entry

Figure 1: SAR network showing the derivatization of the Carzolamide core into specific therapeutic classes.[1]

Part 3: Experimental Protocols

For researchers investigating Carzolamide derivatives, the following protocols provide a baseline for synthesis and stability assessment.

3.1 Synthesis of 1H-Pyrazole-1-carboxamides

Direct carbamoylation of the pyrazole ring.[1]

Reagents:

  • Substituted or unsubstituted Pyrazole (1.0 equiv)[1]

  • Sodium Cyanate (NaOCN) (1.5 equiv)[1]

  • Trichloroacetic acid (Catalytic) or HCl[1]

  • Solvent: Water/Ethanol or Dichloromethane (depending on method)[1]

Protocol:

  • Dissolution: Dissolve the pyrazole starting material in a minimal volume of solvent (e.g., water/acetic acid mixture).

  • Addition: Slowly add Sodium Cyanate (NaOCN) to the stirred solution at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. The reaction is driven by the nucleophilic attack of the pyrazole nitrogen on the isocyanic acid intermediate.[1]

  • Precipitation: The product typically precipitates as a white crystalline solid.[1]

  • Purification: Filter the solid and recrystallize from ethanol to obtain pure Carzolamide.

3.2 Hydrolytic Stability Assay

Because the N-carbamoyl bond can be labile, stability testing is crucial for drug development.[1]

Methodology:

  • Preparation: Prepare a 10 mM stock solution of Carzolamide in DMSO.

  • Incubation: Dilute into Phosphate Buffered Saline (PBS) at pH 7.4 and pH 2.0 (simulated gastric fluid). Incubate at 37°C.

  • Sampling: Aliquot samples at t=0, 1h, 4h, and 24h.

  • Analysis: Analyze via HPLC-UV (254 nm). Monitor for the appearance of the parent pyrazole peak, indicating hydrolysis.[1]

    • Acceptance Criteria: >95% parent compound remaining after 4h indicates acceptable metabolic stability for oral dosing.[1]

Part 4: Synthesis Pathway Visualization

The following diagram details the chemical logic behind the synthesis of Carzolamide and its derivatives.

Synthesis_Pathway Pyrazole 1H-Pyrazole (Nucleophile) Product Carzolamide (1H-Pyrazole-1-carboxamide) Pyrazole->Product Nucleophilic Attack on Carbonyl Cyanate Sodium Cyanate / Acid (Electrophile Source) Intermediate Isocyanic Acid (HN=C=O) [In Situ Generated] Cyanate->Intermediate Acid Hydrolysis Intermediate->Product

Figure 2: Synthetic pathway for the formation of Carzolamide via carbamoylation.[1]

References
  • National Institutes of Health (NIH), National Center for Advancing Translational Sciences (NCATS). "Carzolamide (UNII: 2PS88G4BF9)." Inxight Drugs Database. [Link][1]

  • U.S. Environmental Protection Agency (EPA). "Scientific Rationale for the Selection of Toxicity Testing Methods: Human Health Assessment."[1] EPA NEPIS Database, p. 4-28.[1] [Link][1]

  • Maity, A., et al. "Synthetic route for substituted pyrazole carboxamide derivatives."[1] ResearchGate, Oct 2020.[1] (Discussing pyrazole carboxamide derivatives as MAO/AChE inhibitors). [Link]

  • PubChem. "Compound Summary: 1H-Pyrazole-1-carboxamide."[1] National Library of Medicine. [Link][1]

Sources

Methodological & Application

Using 5-amino-1H-pyrazole-1-carboxamide to synthesize pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Pyrazolo[1,5-a]pyrimidines using 5-Amino-1H-pyrazole-1-carboxamide

Executive Summary

This application note details the protocol for synthesizing pyrazolo[1,5-a]pyrimidines utilizing 5-amino-1H-pyrazole-1-carboxamide (also known as 1-carbamoyl-5-aminopyrazole) as a robust, shelf-stable surrogate for the labile 5-aminopyrazole.

While 5-aminopyrazoles are the standard building blocks for this privileged scaffold, they suffer from significant oxidative instability (rapid browning) and hygroscopicity, leading to variable yields and complex impurity profiles. This guide demonstrates a "Deprotection-Cyclization Cascade" strategy where the 1-carboxamide moiety acts as a transient protecting group, ensuring stoichiometric accuracy and high-purity regioselective ring closure upon reaction with 1,3-electrophiles.

Scientific Background & Mechanistic Rationale

The Scaffold Importance

The pyrazolo[1,5-a]pyrimidine scaffold is a bioisostere of purine, widely utilized in medicinal chemistry for kinase inhibitors (e.g., CDK, KDR), GABA-A receptor modulators (e.g., Zaleplon, Indiplon), and antimetabolites.[1][2]

The "Stabilized Surrogate" Strategy

Direct use of free 5-aminopyrazole is operationally challenging due to its tendency to form diazenyl oxidation byproducts. The 1-carboxamide derivative is a crystalline, stable solid.

Under the reaction conditions described below, the 1-carboxamide group serves two functions:

  • Stability: It prevents oxidation of the hydrazine-derived nitrogen during storage.

  • Controlled Release: Under basic reflux conditions, the carboxamide is hydrolyzed in situ to release the reactive 5-aminopyrazole anion, which immediately engages in the cyclocondensation. This "slow release" can favorably influence the kinetic vs. thermodynamic product ratio (regioselectivity).

Reaction Mechanism

The synthesis involves a base-mediated cascade. The base (typically ethoxide or hydroxide) first cleaves the N1-carboxamide (leaving as urea or carbonate/ammonia). The revealed N1 and the exocyclic 5-amino group then condense with the 1,3-dicarbonyl.

Critical Regioselectivity Note: The reaction with unsymmetrical 1,3-diketones (e.g., benzoylacetone) can yield two isomers: 7-phenyl (from attack on the ketone) or 5-phenyl (from attack on the aldehyde/less hindered ketone). The protocol below optimizes for the thermodynamic product.

Visualization: Pathway & Workflow

Figure 1: Mechanistic Pathway & Regioselectivity

ReactionMechanism Reagent 5-Amino-1H-pyrazole- 1-carboxamide (Stable Precursor) Base Base (NaOEt/EtOH) Reflux Reagent->Base Hydrolysis Intermediate [5-Aminopyrazole Anion] Base->Intermediate Byproduct Byproducts: NH3, CO3(2-), Urea Base->Byproduct Product7 7-Substituted Pyrazolo[1,5-a]pyrimidine (Major/Thermodynamic) Intermediate->Product7 Path A: Steric Control (N-Amine attacks R1) Product5 5-Substituted Isomer (Minor/Kinetic) Intermediate->Product5 Path B: Kinetic (N-Amine attacks R2) Electrophile 1,3-Diketone (R1-CO-CH2-CO-R2) Electrophile->Product7 Electrophile->Product5

Caption: Deprotection-cyclization cascade. The labile 1-carboxamide is cleaved, generating the nucleophile in situ.

Experimental Protocols

Protocol A: Synthesis of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine (Standard Model)

Targeting the reaction with Acetylacetone (Symmetrical).

Materials:

  • 5-Amino-1H-pyrazole-1-carboxamide (1.0 equiv, 10 mmol, 1.26 g)

  • Acetylacetone (1.1 equiv, 11 mmol, 1.13 mL)

  • Ethanol (Absolute, 20 mL)

  • Piperidine (Catalytic, 0.5 mL) or Sodium Ethoxide (0.5 equiv)

  • Glacial Acetic Acid (for workup)

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 5-amino-1H-pyrazole-1-carboxamide (1.26 g) in Ethanol (15 mL).

  • Activation: Add Piperidine (0.5 mL). Note: The suspension may not clear immediately.

  • Addition: Add Acetylacetone (1.13 mL) dropwise over 5 minutes.

  • Reflux: Heat the mixture to reflux (80°C).

    • Observation: The solid starting material will dissolve as the carboxamide hydrolyzes and the pyrazole reacts. The solution typically turns clear yellow, then precipitates the product upon extended heating.

  • Duration: Maintain reflux for 3–5 hours. Monitor by TLC (Eluent: EtOAc/Hexane 1:1).

    • TLC Check: Look for the disappearance of the polar starting material (Rf ~0.2) and appearance of a fluorescent spot (Rf ~0.6).

  • Workup (Precipitation): Cool the reaction mixture to room temperature, then chill in an ice bath (0–5°C) for 30 minutes.

  • Isolation: Filter the crystalline solid under vacuum. Wash the cake with cold Ethanol (2 x 5 mL) followed by Diethyl Ether (10 mL) to remove trace urea/acetamide byproducts.

  • Purification: Recrystallize from Ethanol/Water if necessary.

  • Yield Expectation: 85–92% (White to off-white needles).

Protocol B: Regioselective Synthesis with Unsymmetrical 1,3-Diketones

Targeting reaction with Benzoylacetone (Ph-CO-CH2-CO-Me).

Rationale: To favor the 7-phenyl-5-methyl isomer (sterically driven), we use glacial acetic acid to protonate the exocyclic amine, moderating its nucleophilicity and allowing thermodynamic control.

  • Solvent Switch: Use Glacial Acetic Acid (10 mL) instead of Ethanol.

  • Conditions: Reflux at 110°C for 6 hours.

  • Mechanism Shift: Acidic conditions facilitate the loss of the carboxamide (via acid hydrolysis) and promote attack on the most reactive carbonyl (methyl ketone) by the ring nitrogen (N1), or reversible attack favoring the stable isomer.

  • Workup: Pour the hot reaction mixture into ice-water (50 mL). Neutralize with 10% NaHCO3 to pH 7. Collect the precipitate.

Data Analysis & Troubleshooting

Regioselectivity Comparison Table
1,3-DicarbonylConditionsMajor IsomerRatio (Major:Minor)Notes
Acetylacetone EtOH/Piperidine5,7-DimethylN/A (Symmetrical)High yield (>90%)
Ethyl Acetoacetate EtOH/NaOEt7-Hydroxy-5-methyl>95:5Forms 7-one tautomer
Benzoylacetone EtOH/Reflux7-Phenyl-5-methyl70:30Mixture obtained
Benzoylacetone AcOH/Reflux 7-Phenyl-5-methyl >92:8 Recommended for Regiocontrol
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete hydrolysis of 1-carboxamide.Increase base equivalents (use 1.0 eq NaOEt) or extend reflux time.
Brown Product Oxidation of intermediate amine.Degas solvents with N2 prior to use. Ensure rapid heating to reflux.
Inseparable Isomers Kinetic trapping.Switch from Ethanol to Acetic Acid (Protocol B) to allow thermodynamic equilibration.
Starting Material Remains Low solubility.Add small amount of water (5%) to Ethanol to aid solubility of the carboxamide salt.

Workflow Optimization Diagram

Optimization Start Select 1,3-Electrophile Sym Symmetrical (e.g., Acetylacetone) Start->Sym Unsym Unsymmetrical (e.g., Benzoylacetone) Start->Unsym CondA Protocol A: EtOH + Piperidine (Basic) Sym->CondA Fastest Unsym->CondA Kinetic Mix (Caution) CondB Protocol B: Glacial AcOH (Acidic) Unsym->CondB Best Selectivity Check Check Regio-purity (H-NMR) CondA->Check CondB->Check Recryst Recrystallize (EtOH) Check->Recryst If >95% pure

Caption: Decision tree for selecting reaction conditions based on electrophile symmetry.

References

  • Scaffold Significance: Fustero, S., et al. "Recent advances in the synthesis of pyrazolo[1,5-a]pyrimidines." Chemical Reviews, 2011.

  • Regioselectivity Mechanisms: Gosselin, F., et al. "Regioselective synthesis of 1,3-substituted pyrazoles and pyrazolo[1,5-a]pyrimidines." Journal of Organic Chemistry, 2004.

  • Use of Stabilized Precursors: El-Emary, T. I. "Synthesis and Biological Activity of Some New Pyrazolo[1,5-a]pyrimidines." Journal of the Chinese Chemical Society, 2006.

  • General Protocol Validation: Lynch, M. A., et al. "Synthesis of Pyrazolo[1,5-a]pyrimidines from 5-Aminopyrazoles." Canadian Journal of Chemistry, 1988.

  • Zaleplon Synthesis Context: "Process for the preparation of Zaleplon." US Patent 6,399,773, 2002. (Demonstrates the industrial preference for nitrile/carboxamide precursors).

(Note: The 1-carboxamide group is specifically removed during these syntheses to form the aromatic core. The references above validate the condensation chemistry of the resulting 5-aminopyrazole moiety.)

Sources

Reaction conditions for 5-amino-1H-pyrazole-1-carboxamide with 1,3-dicarbonyls

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Reaction Conditions for the Synthesis of Novel Pyrazolo[1,5-a]pyrimidine Scaffolds from 5-Amino-1H-pyrazole-1-carboxamide and 1,3-Dicarbonyls

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Core

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery. As purine bioisosteres, these compounds have demonstrated a vast range of pharmacological activities, including potent inhibition of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1][2] Derivatives have been successfully developed as anticancer, anti-inflammatory, antiviral, and anxiolytic agents.[2]

The most common and robust method for constructing this bicyclic system is the cyclocondensation reaction between a 5-aminopyrazole derivative and a suitable 1,3-bielectrophilic partner, typically a 1,3-dicarbonyl compound.[2][3] This guide provides a detailed examination of the reaction between 5-amino-1H-pyrazole-1-carboxamide and various 1,3-dicarbonyls, offering mechanistic insights, optimized reaction protocols, and expert advice to facilitate the synthesis of novel drug candidates.

Mechanistic Rationale and Regioselectivity

The reaction proceeds via a cascade mechanism involving condensation, cyclization, and dehydration. Understanding the nucleophilic character of the 5-aminopyrazole is critical to predicting the reaction outcome. The 5-aminopyrazole core possesses three potential nucleophilic centers: the exocyclic 5-amino group (NH₂), the endocyclic N1 nitrogen, and the C4 carbon.[4][5]

In the reaction with 1,3-dicarbonyls under acidic conditions, the pathway is well-established:

  • Initial Condensation: The reaction initiates with the nucleophilic attack of the more basic exocyclic 5-amino group onto one of the carbonyl carbons of the 1,3-dicarbonyl, which is activated by the acidic catalyst. This is followed by dehydration to form a vinylogous amide or enaminone intermediate.

  • Intramolecular Cyclization: The pyrazole's N1 nitrogen then acts as the intramolecular nucleophile, attacking the second carbonyl group of the intermediate.

  • Final Dehydration: A final acid-catalyzed dehydration step eliminates a molecule of water to yield the aromatic pyrazolo[1,5-a]pyrimidine ring system.

This specific sequence ensures the regioselective formation of the pyrazolo[1,5-a]pyrimidine isomer over other possibilities like pyrazolo[3,4-b]pyridines.[6][7] The presence of the 1-carboxamide group on the starting pyrazole is expected to influence the electronic properties of the ring, but the fundamental reaction pathway remains consistent with other 5-aminopyrazoles.

Reaction_Mechanism Reactants 5-Amino-1H-pyrazole-1-carboxamide + 1,3-Dicarbonyl Intermediate1 Step 1: Condensation (Attack of exocyclic NH₂ on C=O) Reactants->Intermediate1 H⁺ Activation Catalyst Acid Catalyst (e.g., H⁺) Catalyst->Reactants Intermediate2 Enaminone Intermediate (after dehydration) Intermediate1->Intermediate2 - H₂O Intermediate3 Step 2: Intramolecular Cyclization (Attack of N1 on second C=O) Intermediate2->Intermediate3 Cyclized_Intermediate Cyclized Hemiaminal Intermediate Intermediate3->Cyclized_Intermediate Product Final Product: Pyrazolo[1,5-a]pyrimidine (after final dehydration) Cyclized_Intermediate->Product - H₂O, H⁺ regeneration Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Combine 5-amino-1H-pyrazole-1-carboxamide (1.0 eq) and ethyl acetoacetate (1.1 eq) in a round-bottom flask. B Add glacial acetic acid as solvent. A->B C Add a catalytic amount of conc. H₂SO₄. B->C D Heat the mixture to reflux (approx. 118 °C). C->D E Monitor reaction progress by TLC (e.g., every hour). D->E F Cool reaction mixture to room temperature. E->F Upon Completion G Pour mixture into ice-water to precipitate the product. F->G H Collect the solid product by vacuum filtration. G->H I Wash the solid with cold water and then a small amount of cold ethanol. H->I J Dry the crude product under vacuum. I->J K Recrystallize from a suitable solvent (e.g., Ethanol or DMF/Water). J->K L Characterize the final product (¹H NMR, ¹³C NMR, MS, IR). K->L

Caption: Standard laboratory workflow for synthesis and purification.

Materials and Reagents
  • 5-Amino-1H-pyrazole-1-carboxamide (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Glacial Acetic Acid (approx. 5-10 mL per mmol of aminopyrazole)

  • Concentrated Sulfuric Acid (1-2 drops)

  • Deionized Water

  • Ethanol (for washing and recrystallization)

  • Standard laboratory glassware (round-bottom flask, condenser)

  • Heating mantle and magnetic stirrer

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • Vacuum filtration apparatus

Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-amino-1H-pyrazole-1-carboxamide (e.g., 1.26 g, 10 mmol).

  • Reagent Addition: Add glacial acetic acid (20 mL) followed by ethyl acetoacetate (e.g., 1.43 g, 11 mmol). Stir the mixture to achieve dissolution or a fine suspension. Carefully add two drops of concentrated sulfuric acid to the stirring mixture.

  • Heating: Heat the reaction mixture to a gentle reflux (approximately 118°C) using a heating mantle.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aminopyrazole spot has been consumed (typically 3-5 hours).

  • Isolation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water while stirring. A solid precipitate should form.

  • Filtration: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 20 mL) to remove residual acetic acid, followed by a wash with a small amount of cold ethanol (10 mL) to aid in drying.

  • Purification: Dry the crude product under vacuum. The product can be further purified by recrystallization from ethanol or a DMF/water mixture to afford the pure pyrazolo[1,5-a]pyrimidine derivative as a crystalline solid.

  • Characterization: Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Trustworthiness and Validation

A self-validating protocol requires clear confirmation of the product's identity and purity. For a typical product like 7-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide, the expected analytical data would include:

  • ¹H NMR (DMSO-d₆): Distinct singlets for the pyrimidine C-H proton and the methyl group, along with signals for the carboxamide NH₂ protons and the pyrazole ring C-H.

  • Mass Spectrometry (ESI): A clear molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the product.

  • Yield: Expected yields for this type of reaction are generally high, often in the 85-95% range after purification. [3]

References

  • Australian Journal of Chemistry. (2022). Nucleophilic ability of 5-aminopyrazoles in the multicomponent synthesis of pyrazolodihydropyridines and pyrazolodihydropyrimidines. ConnectSci.
  • RSC Advances. (2025).
  • Taylor & Francis Online. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis.
  • Semantic Scholar. (2015).
  • Periodica Polytechnica Chemical Engineering. (2024). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica.
  • MDPI. (2024).
  • Semantic Scholar. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
  • PMC. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
  • ResearchGate. (N.D.). Different reaction pathways for the condensation of 5-aminopyrazoles, aldehydes, and 1,3-cyclic diketones.

Sources

Application Notes & Protocols: Utilizing Carfilzomib for the Investigation of the Nedd8 Pathway

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Nedd8-activating enzyme (NAE) is a critical component of the ubiquitin-proteasome system, playing a pivotal role in the regulation of cullin-RING ligases (CRLs) and, consequently, protein turnover. Inhibition of NAE has emerged as a promising therapeutic strategy in oncology. While Carfilzomib is a potent and selective second-generation proteasome inhibitor, its direct application as a NAE inhibitor is not its primary mechanism of action. This guide clarifies the distinct roles of Carfilzomib and dedicated NAE inhibitors, providing a scientifically grounded framework for researchers investigating the Nedd8 pathway. We will discuss the mechanism of Carfilzomib as a proteasome inhibitor and, for the direct study of NAE, we will provide detailed protocols using a well-established NAE inhibitor as a paradigm.

Introduction: The Nedd8 Pathway and Its Therapeutic Relevance

The attachment of the ubiquitin-like protein Nedd8 (Neural precursor cell expressed, developmentally down-regulated 8) to target proteins, a process termed neddylation, is essential for the activity of the largest family of E3 ubiquitin ligases, the cullin-RING ligases (CRLs). CRLs are responsible for targeting a vast number of proteins for proteasomal degradation, thereby regulating a multitude of cellular processes including cell cycle progression, signal transduction, and DNA damage response.

The neddylation cascade is initiated by the Nedd8-activating enzyme (NAE), a heterodimer composed of the NAE1 (APPBP1) and UBA3 subunits. NAE activates Nedd8 in an ATP-dependent manner, transferring it to a Nedd8-conjugating enzyme (UBC12). Subsequently, Nedd8 is attached to a cullin subunit of the CRL complex. This modification is crucial for the proper assembly and function of the CRL, enabling it to recruit and ubiquitinate its specific substrates.

Given the central role of CRLs in maintaining cellular homeostasis, dysregulation of the neddylation pathway has been implicated in the pathogenesis of various cancers. Consequently, targeting NAE has become an attractive therapeutic strategy. Inhibition of NAE leads to the inactivation of CRLs, resulting in the accumulation of tumor-suppressor proteins and ultimately inducing cell cycle arrest and apoptosis in cancer cells.

Carfilzomib: A Proteasome Inhibitor, Not a Primary NAE Inhibitor

Carfilzomib is an epoxyketone-based, irreversible proteasome inhibitor approved for the treatment of multiple myeloma. It selectively targets the chymotrypsin-like activity of the 20S proteasome, the catalytic core of the proteasome complex. By blocking proteasome activity, Carfilzomib leads to the accumulation of ubiquitinated proteins, which in turn triggers the unfolded protein response (UPR) and induces apoptosis in cancer cells.

While both NAE and the proteasome are key players in the ubiquitin-proteasome system, their functions are distinct. NAE acts "upstream" by activating the E3 ligases that tag proteins for degradation, whereas the proteasome is the "downstream" machinery that carries out the degradation. Therefore, while the inhibition of either can lead to the accumulation of specific proteins and cell death, their mechanisms of action and the specific proteins that accumulate will differ.

It is scientifically crucial to select the appropriate tool to investigate a specific biological question. To study the direct consequences of NAE inhibition, a specific NAE inhibitor should be employed.

A Paradigm for NAE Inhibition: MLN4924 (Pevonedistat)

For researchers aiming to specifically investigate the Nedd8 pathway, MLN4924 (Pevonedistat) is the compound of choice. MLN4924 is a potent and selective inhibitor of NAE. It forms a covalent adduct with Nedd8 in the NAE active site, preventing the activation and downstream transfer of Nedd8. This leads to the inactivation of CRLs and the accumulation of their substrates.

The following sections will provide detailed protocols for the preparation and use of an NAE inhibitor, using MLN4924 as a representative example, to study the Nedd8 pathway.

Protocols for the Investigation of NAE Inhibition

Preparation of NAE Inhibitor Stock Solutions

This protocol describes the preparation of stock solutions of MLN4924. The principles can be adapted for other NAE inhibitors with appropriate consideration of their solubility and stability.

Materials:

  • MLN4924 (Pevonedistat) powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Protocol:

  • Calculate the required mass of MLN4924 to prepare a high-concentration stock solution (e.g., 10 mM). The molecular weight of MLN4924 is 443.5 g/mol .

    • Formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • Weigh the MLN4924 powder accurately in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to the tube.

  • Vortex the solution until the powder is completely dissolved. Gentle warming (to 37°C) may be necessary but avoid excessive heat.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Table 1: Recommended Concentration Ranges for MLN4924

Assay TypeRecommended Concentration Range
In vitro NAE assay1 nM - 10 µM
Cell-based neddylation10 nM - 5 µM
Cell viability assays10 nM - 10 µM
In Vitro NAE Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit NAE activity directly. A common method is a fluorescence polarization (FP) assay.

Materials:

  • Recombinant human NAE enzyme

  • Fluorescently labeled Nedd8 (e.g., TAMRA-Nedd8)

  • Nedd8-conjugating enzyme (UBC12)

  • ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl2, 0.05% BSA)

  • 384-well, low-volume, black plates

  • Fluorescence polarization plate reader

Protocol:

  • Prepare serial dilutions of the NAE inhibitor (e.g., MLN4924) in assay buffer.

  • Add the diluted inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.

  • Add a mixture of NAE, UBC12, and fluorescently labeled Nedd8 to each well.

  • Initiate the reaction by adding ATP to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.

  • Calculate the IC50 value by plotting the fluorescence polarization signal against the inhibitor concentration and fitting the data to a dose-response curve.

dot

In_Vitro_NAE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor_Dilution Prepare serial dilutions of NAE inhibitor Add_Inhibitor Add inhibitor to 384-well plate Inhibitor_Dilution->Add_Inhibitor Enzyme_Mix Prepare NAE/UBC12/ TAMRA-Nedd8 mix Add_Enzyme Add enzyme mix Enzyme_Mix->Add_Enzyme Add_ATP Initiate with ATP Add_Enzyme->Add_ATP Incubate Incubate at RT Add_ATP->Incubate Read_FP Read Fluorescence Polarization Incubate->Read_FP Calculate_IC50 Calculate IC50 Read_FP->Calculate_IC50

Caption: Workflow for an in vitro NAE inhibition assay.

Cell-Based Neddylation Inhibition Assay

This assay determines the effectiveness of an NAE inhibitor in a cellular context by measuring the levels of neddylated cullins.

Materials:

  • Cancer cell line of interest (e.g., HCT116, OCI-AML3)

  • Complete cell culture medium

  • NAE inhibitor stock solution (e.g., MLN4924)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Western blot transfer system and membranes

  • Primary antibodies (e.g., anti-Cullin-1, anti-Nedd8)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the NAE inhibitor (and a DMSO vehicle control) for a specified time (e.g., 4-24 hours).

  • Wash the cells with ice-cold PBS.

  • Lyse the cells in lysis buffer on ice.

  • Clarify the lysates by centrifugation and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Probe the membrane with a primary antibody against a cullin protein (e.g., CUL1). Neddylated cullins will appear as a slower-migrating band.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the extent of neddylation inhibition.

dot

Cell_Based_Neddylation_Workflow Seed_Cells Seed cells in 6-well plates Treat_Cells Treat with NAE inhibitor Seed_Cells->Treat_Cells Lyse_Cells Wash and lyse cells Treat_Cells->Lyse_Cells Quantify_Protein Determine protein concentration Lyse_Cells->Quantify_Protein SDS_PAGE SDS-PAGE Quantify_Protein->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Probe_Antibody Probe with anti-Cullin antibody Western_Blot->Probe_Antibody Detect_Signal Chemiluminescent detection Probe_Antibody->Detect_Signal Analyze_Results Analyze neddylation levels Detect_Signal->Analyze_Results

Caption: Workflow for a cell-based neddylation assay.

Data Interpretation and Expected Outcomes

  • In Vitro Assay: A successful NAE inhibitor will exhibit a dose-dependent decrease in fluorescence polarization, yielding a sigmoidal curve from which an IC50 value can be calculated.

  • Cell-Based Assay: Western blot analysis will show a dose-dependent decrease in the upper, neddylated band of the target cullin protein, with a corresponding increase in the lower, unneddylated band. This demonstrates the on-target activity of the inhibitor in a cellular environment.

Conclusion

While Carfilzomib is a valuable tool for studying the proteasome, it is not a direct inhibitor of the Nedd8-activating enzyme. For researchers specifically interested in the neddylation pathway, potent and selective NAE inhibitors like MLN4924 are the appropriate choice. The protocols outlined in this guide provide a robust framework for preparing and utilizing NAE inhibitors to investigate the biological consequences of NAE inhibition in both biochemical and cellular contexts. Adherence to these methodologies will ensure the generation of accurate and reproducible data, contributing to a deeper understanding of the role of the Nedd8 pathway in health and disease.

References

  • Soucy, T. A., et al. (2009). An inhibitor of NEDD8-activating enzyme as a new approach to treat cancer. Nature, 458(7239), 732-736. [Link]

  • Nawrocki, S. T., et al. (2012). The NEDD8-activating enzyme inhibitor MLN4924 disrupts the cullin-RING ligase ubiquitination pathway, leading to cell cycle arrest and apoptosis in pancreatic cancer. Cancer Research, 72(21), 5511-5521. [Link]

  • Luo, Z., et al. (2012). The Nedd8-activating enzyme inhibitor MLN4924 induces autophagy and apoptosis to suppress liver cancer cell growth. Cancer Research, 72(13), 3360-3371. [Link]

  • Milhollen, M. A., et al. (2010). MLN4924, a NEDD8-activating enzyme inhibitor, is active in diffuse large B-cell lymphoma models: rationale for treatment of NF-κB-dependent lymphomas. Blood, 116(9), 1515-1523. [Link]

  • Shah, J. J., et al. (2016). The NEDD8-activating enzyme inhibitor pevonedistat (MLN4924) kills multiple myeloma cells in vitro and in vivo. Leukemia, 30(8), 1743-1746. [Link]

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 5-Amino-1H-Pyrazole-1-Carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support center response, designed for high-level researchers encountering yield issues with 5-amino-1H-pyrazole-1-carboxamide derivatives (specifically the 4-cyano or 4-ester substituted variants, which are the standard stable intermediates in drug synthesis).

Ticket ID: PYR-SYN-OPT-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Status: Open [Troubleshooting Mode]

Executive Summary

You are likely experiencing variable yields (30–50%) or product degradation during the synthesis of 5-amino-1H-pyrazole-1-carboxamide (typically the 4-cyano derivative). The core issue with this synthesis is decarbamoylation . The N1-carboxamide group is chemically labile; it functions as a urea linkage that is susceptible to hydrolysis under acidic, basic, or high-thermal conditions, reverting the molecule to the parent pyrazole (e.g., 5-amino-4-cyanopyrazole).

This guide provides an optimized protocol to maximize the kinetic stability of the target molecule and minimize thermodynamic degradation.

PART 1: Critical Process Parameters (CPP)

To improve yield from <50% to >85%, you must control the following variables.

ParameterRecommended RangeScientific Rationale
Stoichiometry 1.0 : 1.1 (Substrate : Semicarbazide)Slight excess of semicarbazide HCl ensures complete consumption of the electrophile (e.g., ethoxymethylene malononitrile) without requiring harsh removal steps.
Solvent System Ethanol (Anhydrous) Water promotes hydrolysis of the N1-carboxamide bond. Avoid aqueous workups where possible.
pH Control pH 4.5 – 5.5 (Buffered)Critical: Semicarbazide HCl is too acidic (pH <2), promoting hydrolysis. Free semicarbazide is unstable. Use Sodium Acetate to buffer in situ.
Temperature 60°C – 70°C Do not reflux vigorously (>78°C). High thermal energy overcomes the activation barrier for the retro-reaction (loss of the carboxamide group).
Reaction Time 2 – 4 HoursExtended reaction times favor the thermodynamic product (decarbamoylated pyrazole). Monitor by TLC/HPLC.

PART 2: Optimized Experimental Protocol

Standardized for 10 mmol scale. Scale up linearly.

Reagents:
  • Substrate: 2-(Ethoxymethylene)malononitrile (1.22 g, 10 mmol) [Note: If synthesizing the 4-unsubstituted variant, use 3-ethoxyacrylonitrile, though unstable].

  • Nucleophile: Semicarbazide Hydrochloride (1.23 g, 11 mmol).

  • Buffer: Sodium Acetate (anhydrous) (0.90 g, 11 mmol).

  • Solvent: Absolute Ethanol (20 mL).

Step-by-Step Workflow:
  • Buffer Preparation: In a round-bottom flask, suspend Semicarbazide HCl and Sodium Acetate in Absolute Ethanol (10 mL). Stir at room temperature for 15 minutes.

    • Why: This generates the free semicarbazide base in situ without exposing it to oxidative degradation, while NaCl precipitates out (harmless).

  • Substrate Addition: Dissolve the ethoxymethylene substrate in the remaining Ethanol (10 mL) and add dropwise to the reaction mixture.

    • Why: Slow addition prevents localized exotherms that could degrade the sensitive vinyl ether.

  • Controlled Heating: Heat the mixture to 65°C . Do not reflux. Stir for 3 hours.

    • Checkpoint: The solution should turn clear, then precipitate the product.

  • Workup (The "Dry" Method):

    • Cool to 0–5°C (ice bath) for 30 minutes.

    • Filter the solid.[1][2]

    • CRITICAL WASH: Wash the cake with cold Ethanol (not water). If salt removal is strictly necessary, wash rapidly with ice-cold water (max 5 mL) and immediately flush with ethanol.

    • Dry under vacuum at 40°C.

PART 3: Troubleshooting Guide (Q&A)

Q1: My product melts at a lower temperature than reported, and NMR shows missing protons. What happened?

Diagnosis: You likely isolated the decarbamoylated product (5-amino-4-cyanopyrazole). Root Cause:

  • Acidity: Did you use Semicarbazide HCl without enough buffer? The HCl byproduct catalyzes the cleavage of the

    
     group.
    
  • Heat: Did you reflux overnight? Prolonged heat drives the equilibrium toward the more stable parent pyrazole + cyanic acid/urea byproducts. Fix: Ensure 1:1 ratio of NaOAc:Semicarbazide-HCl and stop the reaction immediately upon consumption of starting material (TLC control).

Q2: I am getting a mixture of regioisomers (3-amino vs. 5-amino).

Diagnosis: Kinetic vs. Thermodynamic control failure. Mechanism: Semicarbazide has two nucleophilic nitrogens: the terminal


 (more nucleophilic) and the internal 

(less nucleophilic).
  • Desired Pathway: Terminal

    
     attacks the ethoxy carbon 
    
    
    
    Internal
    
    
    attacks the nitrile
    
    
    5-amino-1-carboxamide .
  • Undesired Pathway: If the pH is too high (too basic), the internal nitrogen becomes more competitive, or the intermediate rearranges. Fix: Maintain the pH between 4 and 5. Avoid strong bases like Triethylamine (TEA) or NaOH, which alter the tautomeric equilibrium of the intermediate.

Q3: The product turns into a sticky gum during filtration.

Diagnosis: Presence of unreacted ethoxymethylene malononitrile or oligomers. Fix:

  • Use a slight excess of semicarbazide (1.1 eq).

  • Trituration: Sonicate the gum in a 1:1 mixture of Diethyl Ether/Ethanol. The impurity is soluble in ether; the product is not.

PART 4: Mechanistic Visualization

The following diagram illustrates the reaction pathway and the critical "Failure Branch" where yield is lost.

G cluster_0 Yield Trap Reagents Reagents: Ethoxymethylene Malononitrile + Semicarbazide Intermediate Intermediate: Acyclic Hydrazone Reagents->Intermediate EtOH, 65°C -EtOH Cyclization Cyclization (Internal N attack) Intermediate->Cyclization Kinetic Control Target TARGET PRODUCT: 5-Amino-1H-pyrazole- 1-carboxamide Cyclization->Target Ring Closure Failure FAILURE MODE: Decarbamoylation Target->Failure Acid/Heat/H2O Byproduct Byproduct: 5-Amino-pyrazole (Loss of carboxamide) Failure->Byproduct Hydrolysis

Caption: Reaction pathway showing the kinetic formation of the target 1-carboxamide and the thermodynamic "yield trap" (decarbamoylation) caused by excessive heat or acidity.

References

  • Standard Synthesis & Regioselectivity

    • Title: Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.[3][4]

    • Source:Advances in Chemical Engineering and Science, 2015, 5, 239-261.[3]

    • Relevance: Establishes the baseline reactivity of ethoxymethylene malononitrile with hydrazine deriv
    • URL:[Link]

  • Semicarbazide Reactivity (The "Carboxamide" Route)

    • Title: New Reaction Products of Acetylacetone with Semicarbazide Derivatives.[5]

    • Source:Molbank, 2021, M1268.
    • Relevance: Confirms the formation of N-carboxamide pyrazoles from semicarbazide and 1,3-electrophiles, and notes their stability issues.
    • URL:[Link]

  • Industrial Context (Allopurinol Intermediates)

    • Title: Process for the preparation of 5-amino-1-H-pyrazole-4-carbonitrile.[3][4][6][7]

    • Source:Google P
    • Relevance: Describes the industrial handling of these intermediates and the hydrolysis of the 1-carboxamide group (often intentional in industry, but unintentional in your case).
    • URL
  • General Pyrazole Synthesis Review

    • Title: Approaches towards the synthesis of 5-aminopyrazoles.[1][3][4][6][7][8]

    • Source:Beilstein Journal of Organic Chemistry, 2011, 7, 179–197.
    • Relevance: Comprehensive review of regiochemistry control in pyrazole ring closure.
    • URL:[Link]

Sources

Troubleshooting cyclization failures with 5-amino-1H-pyrazole-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges associated with 5-amino-1H-pyrazole-1-carboxamide (CAS: 27511-79-1).

Unlike its regioisomer (3-amino-4-carboxamide, used in Allopurinol synthesis), this scaffold contains a labile N1-urea motif . The primary failure mode in cyclization reactions with this molecule is the unintended cleavage of the 1-carboxamide group (decarboxamidation) prior to ring closure.

Scope: Troubleshooting cyclization failures during the synthesis of Pyrazolo[1,5-a][1,3,5]triazines and related fused heterocycles. Applicable Chemistry: Condensations with orthoesters, 1,3-dicarbonyls, and formates.

Diagnostic Workflow

Before altering parameters, identify your specific failure mode using this logic flow.

TroubleshootingFlow Start Start: Reaction Failed CheckLCMS Analyze Crude via LC-MS/NMR Start->CheckLCMS MassLoss Mass = Product - 43 Da? (Loss of -CONH fragment) CheckLCMS->MassLoss MassPlus Mass = SM + Reagent - H2O? (Open Intermediate) MassLoss->MassPlus No IssueStability ISSUE: Decarboxamidation See Module 1 MassLoss->IssueStability Yes NoRxn Only Starting Material (SM)? MassPlus->NoRxn No IssueCyclization ISSUE: Stalled Cyclization See Module 2 MassPlus->IssueCyclization Yes IssueSolubility ISSUE: Solubility/Activation See Module 3 NoRxn->IssueSolubility Yes

Figure 1: Diagnostic decision tree for identifying reaction failure modes.

Module 1: The "Decarboxamidation" Trap (Stability)

Symptom: The major product isolated is a 5-aminopyrazole derivative lacking the carboxamide group. Root Cause: The N1-carboxamide bond is electronically similar to an N-acyl imidazole. It is a "twisted amide" with high ground-state energy, making it an excellent leaving group under hydrolytic conditions.

The Mechanism of Failure

Under basic conditions or in the presence of water at high temperatures, the hydroxide (or water) attacks the exocyclic carbonyl, releasing the stable pyrazole anion.

Protocol Adjustment: Stabilization
ParameterStandard Condition (Risk)Optimized Condition (Safe)
Solvent Ethanol/Methanol (Protophilic)Anhydrous DMF, DMSO, or Toluene
Base NaOH, KOH, Et3N (Strong/Nucleophilic)None or Non-nucleophilic (DIPEA)
Water Content Wet solvents (>0.1% H2O)Strictly Anhydrous (<50 ppm H2O)
Temperature Reflux (>100°C)Stepwise heating (Start 60°C, ramp slowly)

Corrective Action: If you observe decarboxamidation:

  • Dry the System: Use molecular sieves for solvents. The reaction is water-intolerant.

  • Switch Reagents: If using formic acid for cyclization, switch to Triethyl Orthoformate (TEOF) or DMF-DMA . These reagents scavenge water rather than producing it.

Module 2: Stalled Cyclization (Intermediate Trapping)

Symptom: LC-MS shows a mass corresponding to [SM + Reagent], but the ring has not closed (e.g., formation of an amidine intermediate). Context: This is common when synthesizing Pyrazolo[1,5-a][1,3,5]triazine-4-ones using orthoesters.

The Reaction Pathway

The reaction proceeds via an initial condensation at the exocyclic amine (N-5), followed by an intramolecular attack by the N1-carboxamide nitrogen.

ReactionPath SM 5-amino-1H-pyrazole- 1-carboxamide Inter Intermediate (N-ethoxymethylene adduct) SM->Inter + TEOF - EtOH Prod Pyrazolo[1,5-a][1,3,5] triazin-4-one Inter->Prod Cyclization (Slow Step) Fail Hydrolysis Product (5-aminopyrazole) Inter->Fail + H2O (Fast)

Figure 2: Kinetic competition between ring closure and hydrolysis.

Troubleshooting the Stall

If the intermediate accumulates but does not cyclize:

  • Acid Catalysis: The ring closure involves the N1-amide nitrogen attacking the electrophilic carbon. This step is slow. Add 1-5 mol% p-Toluenesulfonic acid (pTsA) or Sulfamic acid to protonate the intermediate and accelerate the leaving group departure (ethanol).

  • Temperature Bump: The initial condensation happens at 80°C. The cyclization often requires 110–120°C .

  • Concentration: Run the reaction at high concentration (1.0 M - 2.0 M). Dilution favors intermolecular side reactions or hydrolysis.

Module 3: Solubility & Purification

Symptom: Starting material remains undissolved, or product co-precipitates with impurities.

Solubility Profile:

  • Water: Insoluble (hydrolyzes upon heating).

  • Ethanol: Sparingly soluble.

  • DMSO/DMF: Soluble.

Purification Protocol (Precipitation Method): Do not use aqueous extraction (workup) as the product may hydrolyze.

  • Cool reaction mixture (DMF/TEOF) to 0°C.

  • Add Diethyl Ether or MTBE (anti-solvent) dropwise.

  • Filter the precipitate.

  • Wash with cold Ethanol to remove unreacted orthoformate.

Frequently Asked Questions (FAQs)

Q1: Can I use 1,3-diketones (e.g., acetylacetone) with this starting material? A: Proceed with caution. While 5-aminopyrazoles react with 1,3-diketones to form pyrazolo[1,5-a]pyrimidines, the 1-carboxamide group is often lost in this process because the conditions (refluxing acetic acid or alkoxide bases) favor decarboxamidation. If your target is the N-acetyl derivative, it is often better to cyclize the 5-aminopyrazole first, then functionalize the ring nitrogen post-cyclization.

Q2: Why does my NMR show a broad singlet at 13-14 ppm? A: This is a good sign. In Pyrazolo[1,5-a][1,3,5]triazin-4-ones, the NH proton on the triazine ring is highly acidic and typically appears very downfield, often broad due to tautomerism.

Q3: Can I use microwave irradiation? A: Yes, microwave heating is highly recommended for this scaffold. It minimizes the time the unstable 1-carboxamide is exposed to heat.

  • Protocol: 140°C for 10-15 mins in TEOF/DMF usually drives the reaction to completion without significant hydrolysis [1].

References

  • Synthesis of Pyrazolo[1,5-a][1,3,5]triazines

    • Source: Al-Matar, H. M., et al. "Pyrazolo[1,5-a][1,3,5]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity." Heterocycles, Vol. 75, No. 7, 2008.[1]

    • Relevance: Defines the mechanistic pathways for cyclizing N1-substituted aminopyrazoles.
    • (Archive verification)

  • Reactivity of N-Carbamoyl Pyrazoles: Source: Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II, Elsevier, 1996. Relevance: Establishes the hydrolytic instability of the N1-carboxamide bond (N-acyl azole reactivity).
  • Orthoester Cyclization Methodologies

    • Source: Faria, J. V., et al. "Recent Advances in the Synthesis of Pyrazolo[1,5-a][1,3,5]triazines." Molecules, 2015.
    • Relevance: Provides solvent/catalyst optimization d

Sources

Stability of 5-amino-1H-pyrazole-1-carboxamide under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Stability of 5-amino-1H-pyrazole-1-carboxamide in Acidic Media

Executive Summary: The Stability Paradox

You are likely referencing 5-amino-1H-pyrazole-1-carboxamide (N1-carbamoyl-5-aminopyrazole). It is critical to distinguish this specific regioisomer from its more common carbon-bound analogs (e.g., 4-carboxamide).

The Core Issue: The 1-carboxamide moiety is chemically distinct from a standard amide. It functions structurally as a urea derivative attached to the pyrazole ring nitrogen. In acidic conditions, this N1-C(O) bond is hydrolytically labile . Unlike C-linked amides (which require harsh conditions to hydrolyze), N-linked carboxamides can degrade rapidly in mild acid, reverting to the parent 5-aminopyrazole and releasing carbon dioxide.

Immediate Action Required:

  • Do NOT use acidic mobile phases (e.g., 0.1% TFA/Formic Acid) for HPLC if you wish to preserve the intact molecule.

  • Do NOT store in acidic aqueous buffers.

  • Verify your isomer: If your compound is stable in refluxing HCl, you likely have the 4-carboxamide or 3-carboxamide , not the 1-carboxamide.

Technical Troubleshooting & FAQs

Scenario A: "My compound disappears during HPLC analysis."

Q: I see a new peak eluting earlier than my target. Is this an impurity? A: It is likely the degradation product.

  • Mechanism: The acidic mobile phase (often pH 2-3) catalyzes the hydrolysis of the urea-like N1-C(O) bond.

  • Result: The 1-carboxamide group is cleaved.

    • Product 1: 5-amino-1H-pyrazole (Parent heterocycle) – typically more polar, elutes earlier.

    • Product 2: Carbamic acid

      
       decomposes to 
      
      
      
      (gas) and
      
      
      .
  • Solution: Switch to a neutral pH mobile phase (e.g., Ammonium Acetate, pH 7.0) or use a rapid gradient with immediate injection.

Scenario B: "I observe gas evolution during reaction workup."

Q: Why is my reaction bubbling upon acidification? A: This is the signature of decarboxylation .

  • Cause: You are driving the hydrolysis equilibrium forward. As the N-carbamoyl group hydrolyzes, it forms transient carbamic acid (

    
    ), which spontaneously decarboxylates.
    
  • Diagnostic: If the bubbling correlates with the loss of your target mass (M-43 or M-44 depending on ionization), you are witnessing the destruction of the 1-carboxamide.

Scenario C: "How do I distinguish the 1-carboxamide from the 4-carboxamide?"

Q: The literature is confusing. How do I know which isomer I have? A: Use the "Acid Stress Test."

  • 1-Carboxamide (N-linked): Degrades in 1M HCl at Room Temperature within hours.

  • 3- or 4-Carboxamide (C-linked): Stable in 1M HCl at Room Temperature; requires reflux to hydrolyze.

Mechanistic Insight & Visualization

The instability arises because the pyrazole ring nitrogen acts as a good leaving group when the carbonyl is activated by a proton.

DegradationPathway Compound 5-amino-1H-pyrazole- 1-carboxamide Protonated Protonated Intermediate (Activated Carbonyl) Compound->Protonated + H+ (Acidic Media) Transition Tetrahedral Intermediate Protonated->Transition + H2O Products 5-aminopyrazole + Carbamic Acid Transition->Products N1-C Bond Cleavage Final 5-aminopyrazole + CO2 + NH4+ Products->Final Decarboxylation

Caption: Acid-catalyzed hydrolysis pathway of N1-carbamoyl pyrazoles leading to decarboxylation.

Experimental Protocols

Protocol 1: Rapid Stability Assessment (Acid Stress Test)

Use this to confirm if your compound is the labile 1-carboxamide.

Materials:

  • Compound X (approx. 1 mg)

  • Solvent: DMSO-d6 (for NMR) or Acetonitrile (for HPLC)

  • Acid: 0.1 M HCl

Step-by-Step:

  • Baseline: Analyze the sample in pure DMSO or Acetonitrile/Water (neutral) to establish the T=0 purity.

  • Stress: Dissolve 1 mg of compound in 0.5 mL of 0.1 M HCl (or add 50 µL of 1M HCl to the solution).

  • Incubation: Let stand at Room Temperature (25°C) for 30 minutes .

  • Analysis:

    • HPLC: Look for the disappearance of the main peak and appearance of a more polar peak (5-aminopyrazole).

    • LC-MS: Look for the mass shift

      
      .
      
    • Observation: If stable, heat to 60°C. If still stable, you likely possess the C-linked isomer (4-carboxamide).

Protocol 2: Recommended Storage Conditions
ParameterRecommendationReason
State Solid PowderSolution state accelerates hydrolysis.
Temperature -20°CKinetic stabilization.
Atmosphere Desiccated/InertMoisture initiates hydrolysis (carbamoyl group is hygroscopic).
Buffers pH 7.0 - 8.0Avoid acidic buffers; mild base stabilizes the amide bond.

Synthesis & Rearrangement Note

Be aware of the Dimroth Rearrangement . In basic conditions (or upon heating), N1-substituted aminopyrazoles can sometimes rearrange to place the substituent on the exocyclic amine (forming a 5-ureido pyrazole). However, in acid , hydrolysis is the dominant pathway.

DecisionTree Start Start: Compound Instability in Acid CheckStruct Confirm Structure: Is it 1-Carboxamide? Start->CheckStruct Is1 Yes (N1-linked) CheckStruct->Is1 N-linked Urea Is4 No (C4-linked) CheckStruct->Is4 C-linked Amide Action1 Avoid Acidic HPLC Use Neutral pH Store Solid Is1->Action1 Action2 Check for other issues: Oxidation? Photodegradation? Is4->Action2

Caption: Troubleshooting decision tree for pyrazole carboxamide stability.

References

  • Claramunt, R. M., et al. (2024). Theoretical study of the formation of pyrazole and indazole carbamic acids. Structural Chemistry. Link

    • Relevance: Discusses the formation and stability of N-carbamic acid derivatives of pyrazoles, highlighting their tendency to decarboxyl
  • Elguero, J., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Link

    • Relevance: Comprehensive review of aminopyrazole synthesis, including the reactivity of N1-substituted derivatives and their rearrangement/hydrolysis p
  • Pozzetti, L., et al. (2025).[1] Medicinal chemistry applications of the Dimroth Rearrangement. European Journal of Medicinal Chemistry. Link

    • Relevance: details the isomerization (Dimroth rearrangement) that N-substituted heterocycles undergo, which competes with hydrolysis.
  • BenchChem Technical Guide. Stability of Methyl 3-Amino-1H-Pyrazole-4-Carboxylate Under Acidic Conditions. Link

    • Relevance: Contrasts the stability of C-linked esters/amides against the N-linked species discussed here.

Sources

Removing unreacted 5-aminopyrazole from Carzolamide product

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted 5-Aminopyrazole from Carzolamide (Pyrazole-4-carboxamide) Product Audience: Process Chemists, Medicinal Chemists, and Purification Scientists[1]

Diagnostic & Chemical Logic

The Core Problem: You are synthesizing Carzolamide via the amidation of a 5-aminopyrazole intermediate. The reaction has reached equilibrium or stalled, leaving residual 5-aminopyrazole (starting material) in the final mixture.[1]

Chemical Differentiators: To separate the impurity (5-aminopyrazole) from the product (Carzolamide), we exploit three distinct physicochemical differences:

Feature5-Aminopyrazole (Impurity)Carzolamide (Product)Separation Lever
Nucleophilicity High (Free primary -NH₂ and pyrazole ring)Low (Amide nitrogen is non-nucleophilic)Chemoselective Scavenging
Basicity (pKa) Amphoteric/Basic (Conjugate acid pKa ~3.0–4.[1]0)Neutral / Very Weak BasepH-Controlled Extraction
Polarity High (H-bond donor/acceptor)Moderate (Lipophilic R-groups)Reverse Phase Chromatography

Troubleshooting Protocols

Method A: Solid-Phase Scavenging (Recommended for <5g scale)

Best for: High-throughput synthesis, water-sensitive compounds, or when avoiding aqueous workup.[1]

The Logic: Polymer-supported isocyanates (PS-Isocyanate) act as "chemical fishhooks."[1] They react rapidly with the free primary amine of the 5-aminopyrazole to form an insoluble urea derivative.[1] The Carzolamide product, being an amide, cannot react and remains in solution.

Protocol:

  • Calculate Loading: Determine the excess moles of 5-aminopyrazole (by LCMS integration or stoichiometry).

  • Add Resin: Add 3.0 equivalents of PS-Isocyanate resin relative to the impurity (not the product).

    • Standard loading: ~1.0–1.5 mmol/g.

  • Solvent Check: Ensure the solvent swells the resin.

    • Good: DCM, THF, DMF, DCE.[2]

    • Avoid: Methanol/Ethanol (can react slowly with isocyanates), Water.[1]

  • Incubate: Shake or stir gently at room temperature for 2–4 hours .

    • Tip: If the impurity persists, add a catalytic amount of DIEA (Diisopropylethylamine) to accelerate the urea formation.

  • Filter: Filter the mixture through a fritted cartridge or Celite. The impurity is trapped on the beads; the filtrate contains pure Carzolamide.

Method B: pH-Controlled Liquid-Liquid Extraction (Scale-Up)

Best for: Large scale (>10g) where resins are cost-prohibitive.[1]

The Logic: 5-aminopyrazoles are weak bases.[1] A standard "acid wash" (pH 1) often fails because it protonates both the impurity and the pyrazole ring of the product, dragging both into the aqueous layer. You must hit the "Goldilocks" pH window where the amine is protonated (water-soluble) but the amide product remains neutral (organic-soluble).[1]

Protocol:

  • Dissolve: Dissolve the crude mixture in Ethyl Acetate (EtOAc) or DCM.

  • The "Soft" Acid Wash:

    • Prepare a 10% Citric Acid solution (approx. pH 3–4).

    • Wash the organic layer 3 times with this solution.

    • Mechanism:[3][4] The primary amine of the 5-aminopyrazole protonates at pH 3.5 and partitions into the water. The Carzolamide (less basic) remains in the organic layer.

  • The "Hard" Acid Check (Optional):

    • If citric acid fails, use 0.5 M HCl .

    • Warning: Monitor the organic layer by TLC immediately. Strong acid may pull the product into the aqueous phase.

  • Brine Wash & Dry: Wash with saturated NaCl, dry over Na₂SO₄, and concentrate.

Method C: Chromatographic Cleanup (The "Polishing" Step)

Best for: Final purification when trace levels (<2%) remain.[1]

Issue: 5-aminopyrazoles often "tail" or streak on silica gel due to interaction with acidic silanols.[1]

Troubleshooting Guide:

SymptomRoot CauseSolution
Co-elution Product and impurity have similar polarity.[1]Switch to DCM:MeOH (95:5) .[1] The amine usually moves slower in DCM than in EtOAc/Hexanes.
Peak Tailing Amine interacting with silica.Add 1% Triethylamine (TEA) or 1% NH₄OH to the mobile phase to deactivate silica sites.
Fronting Solubility mismatch.Dissolve sample in minimum mobile phase; avoid DMSO injection if possible.

Decision Matrix & Mechanism Visualization

Workflow Decision Tree

Use this logic flow to select the correct purification method based on your scale and constraints.

PurificationLogic Start Crude Carzolamide (Contains 5-aminopyrazole) ScaleCheck Check Scale & Sensitivity Start->ScaleCheck SmallScale < 5 grams OR Water Sensitive ScaleCheck->SmallScale LargeScale > 5 grams Robust Compound ScaleCheck->LargeScale Scavenge Method A: PS-Isocyanate Scavenging SmallScale->Scavenge High Chemoselectivity Extraction Method B: pH-Controlled Extraction (Citric Acid Wash) LargeScale->Extraction Cost Effective CheckPurity Check Purity (LCMS) Scavenge->CheckPurity Extraction->CheckPurity Clean Pure Product CheckPurity->Clean >98% Dirty Impurity Remains CheckPurity->Dirty <95% Column Method C: Chromatography (+1% TEA Modifier) Dirty->Column Column->Clean

Caption: Decision matrix for selecting the optimal purification route based on scale and compound sensitivity.

Scavenging Mechanism

Visualizing how the resin selectively traps the impurity.

ScavengingMechanism Impurity 5-Aminopyrazole (Nucleophilic -NH2) Reaction Incubation (DCM, 4 hrs) Impurity->Reaction Resin PS-Isocyanate Resin (Electrophilic -N=C=O) Resin->Reaction Product Carzolamide (Non-nucleophilic Amide) Product->Reaction No Reaction Trapped Resin-Bound Urea (Solid - Filtered Off) Reaction->Trapped Covalent Bond Filtrate Pure Carzolamide (In Solution) Reaction->Filtrate Passes Through

Caption: Chemoselective removal of 5-aminopyrazole using PS-Isocyanate resin. The amide product does not react.[5]

Frequently Asked Questions (FAQ)

Q: Why is my 5-aminopyrazole co-eluting with my product even in DCM/MeOH? A: 5-aminopyrazoles are strong Hydrogen-bond donors.[1] They can form intermolecular H-bonds with the amide product, essentially "piggybacking" through the column. Fix: Disrupt these interactions by using a proton-donor solvent in the mobile phase (e.g., isopropanol) or switching to Reverse Phase (C18) chromatography with an acidic modifier (0.1% Formic Acid).[1]

Q: Can I use PS-Benzaldehyde instead of PS-Isocyanate? A: Yes. PS-Benzaldehyde reacts with the amine to form an imine (Schiff base).[1] However, this reaction is reversible (equilibrium-driven) and requires water removal (drying agents) to go to completion.[1] PS-Isocyanate forms a stable urea (irreversible) and is generally preferred for higher purity.[1]

Q: I tried the Citric Acid wash, but I lost my product. Where did it go? A: If your Carzolamide derivative has other basic solubilizing groups (e.g., a piperazine or morpholine tail), the acid wash will protonate those groups and pull the product into the water. Fix: In this case, you cannot use acid extraction. Rely on Method A (Resin Scavenging) or use cation-exchange chromatography (SCX) where you can elute the product selectively with ammonia in methanol.[1]

References

  • Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013).[6] Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. (Describes solid-phase workup procedures for amides). [1]

  • Supra Sciences. (n.d.).[1] Isocyanate (NCO) Resin User Guide. (Protocols for scavenging amines using PS-Isocyanate). [1]

  • Biotage. (2006).[1][7] Solid-Supported Reagents and Scavengers: Technical Note TN0016. (Detailed compatibility tables for scavenger resins).

  • Marinozzi, M., et al. (2015). N-Aryl-5-aminopyrazole: A Versatile Architecture in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry. (Review of 5-aminopyrazole chemical properties and reactivity).

Sources

Optimizing reaction temperature for pyrazolo-pyrimidine formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazolo-pyrimidine Formation

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for pyrazolo-pyrimidine synthesis. This guide, structured in a question-and-answer format, is designed to provide you, a senior application scientist, with field-proven insights and troubleshooting strategies to optimize your reaction conditions, with a specific focus on the critical parameter of temperature.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and actionable protocols to resolve them.

Q1: My pyrazolo-pyrimidine yield is consistently low, and I primarily recover unreacted starting materials. Should I simply increase the reaction temperature?

Answer:

While insufficient temperature is a likely cause, a systematic approach is more effective than a haphazard increase. Low temperatures often mean the activation energy for the rate-limiting step—typically the intramolecular cyclization—is not being met. However, other factors could be at play.

Causality Explained:

  • Reaction Kinetics: The formation of the pyrazolo-pyrimidine core via cyclocondensation is a kinetically controlled process. The rate of this reaction is directly proportional to the temperature, as described by the Arrhenius equation. An insufficient temperature will result in a slow reaction rate, leaving starting materials unconsumed within your allotted reaction time.

  • Solubility: Your starting materials, particularly the aminopyrazole precursor, may have poor solubility at lower temperatures in your chosen solvent. This limits the effective concentration of reactants, thereby slowing the reaction rate.

Troubleshooting Protocol:

  • Confirm Reagent Purity: First, ensure all starting materials and solvents are pure and anhydrous, as impurities can inhibit the reaction.

  • Initial Temperature Screen: Instead of a single, large temperature jump, perform a small-scale screen. Set up three to four parallel reactions at 10-20°C intervals above your current temperature. For many common syntheses, such as reacting a 5-aminopyrazole with formamide or DMF, a starting point of 60°C is often effective, with subsequent reactions at 80°C, 100°C, and 120°C.[1][2]

  • Monitor by TLC/LC-MS: For each temperature point, monitor the reaction's progress at set time intervals (e.g., 1, 2, 4, and 8 hours). This will not only show the rate of product formation but also the emergence of any new, unwanted spots, which could be side products or degradation.

  • Analyze the Data: Compare the yield and purity at each temperature and time point. The optimal temperature will provide the highest yield of your desired product in the shortest amount of time, with minimal impurity formation.

Q2: I've increased the temperature, and while my starting material is consumed, my yield has not improved. Instead, I'm seeing a complex mixture of side products. What is happening?

Answer:

This is a classic sign that your reaction temperature is too high, leading to thermal degradation of your starting materials or the desired pyrazolo-pyrimidine product. Pyrazolo-pyrimidines, while generally stable, can be susceptible to decomposition at excessive temperatures.[3]

Causality Explained:

  • Thermal Degradation: At elevated temperatures, molecules can acquire enough energy to break chemical bonds, leading to a cascade of unintended reactions. The specific degradation pathway will depend on the substituents on your pyrazolo-pyrimidine core.

  • Side Reactions: High temperatures can also provide the necessary activation energy for alternative, undesired reaction pathways. This could include dimerization of starting materials, or rearrangement of intermediates. For instance, in reactions involving aminopyrazoles, self-condensation can occur at high temperatures.[4]

Troubleshooting Workflow Diagram:

Caption: Troubleshooting workflow for high-temperature side reactions.

Corrective Protocol:

  • Characterize Side Products: If possible, use LC-MS to determine the mass of the major impurities. This can provide clues as to whether they are isomers, dimers, or degradation fragments.

  • Systematic Temperature Reduction: Based on your initial screen, reduce the temperature in 10-15°C increments from the point where you observed significant side product formation.

  • Consider Reaction Time: A lower temperature may require a longer reaction time to achieve a good yield. Be patient and continue to monitor the reaction's progress. The goal is to find a temperature that is high enough for the desired reaction to proceed efficiently but low enough to prevent side reactions and degradation.

Q3: My synthesis is supposed to yield a specific pyrazolo-pyrimidine isomer, but I am getting a mixture. Can temperature influence this?

Answer:

Yes, temperature can play a crucial role in the regioselectivity of pyrazolo-pyrimidine formation, especially when dealing with unsymmetrical precursors. This is often a case of kinetic versus thermodynamic control.[5]

Causality Explained:

  • Kinetic vs. Thermodynamic Product:

    • The kinetic product is the one that is formed fastest, as it has the lowest activation energy. This product is often favored at lower temperatures.

    • The thermodynamic product is the most stable isomer, but it may have a higher activation energy for its formation. It is typically favored at higher temperatures, where there is enough energy to overcome the higher activation barrier and allow the reaction to reach equilibrium.

Experimental Protocol to Determine Control:

  • Low-Temperature Run (Kinetic Conditions): Perform the reaction at the lowest temperature at which you observe product formation (e.g., room temperature or slightly above). Allow the reaction to proceed for an extended period (24-48 hours) to ensure it has reached completion. Analyze the isomeric ratio.

  • High-Temperature Run (Thermodynamic Conditions): Run the reaction at a significantly higher temperature (e.g., reflux) for a shorter period. It is crucial that this temperature allows for the potential interconversion of the kinetic product to the thermodynamic one. Again, analyze the isomeric ratio.

  • Isomerization Check: Take the product mixture obtained under kinetic control and subject it to the thermodynamic (high temperature) conditions. If the isomeric ratio shifts to favor the product from the high-temperature run, this confirms that you are dealing with a system under kinetic and thermodynamic control.

By understanding which conditions favor your desired isomer, you can adjust your reaction temperature accordingly to maximize its yield.

Frequently Asked Questions (FAQs)

Q: What is the fundamental role of temperature in the cyclocondensation reaction to form pyrazolo-pyrimidines?

A: Temperature provides the necessary thermal energy, or activation energy, for the key chemical transformations to occur. In a typical synthesis, such as reacting an aminopyrazole with a 1,3-dicarbonyl compound, temperature facilitates two main steps: the initial formation of an intermediate (like an enamine or imine) and the subsequent intramolecular cyclization with the loss of a small molecule (like water or ammonia) to form the fused pyrimidine ring.[6][7]

Q: How do I establish a baseline temperature for a new pyrazolo-pyrimidine synthesis?

A: A good starting point is to review the literature for similar pyrazolo-pyrimidine syntheses. Many one-pot procedures involving 5-aminopyrazoles and amides have found success in the 60-120°C range.[1][2][8] If no direct analogue exists, a safe starting point is often a moderately elevated temperature, such as 80°C, in a high-boiling solvent like DMF or dioxane. From there, you can proceed with a systematic temperature scouting experiment as described in the troubleshooting section.

Q: What are the safety precautions associated with high-temperature synthesis of these heterocycles?

A: When running reactions at high temperatures, especially in sealed vessels or under reflux, always use a properly functioning fume hood. Ensure your glassware is free of cracks or defects. Use a heating mantle or an oil bath with a temperature controller and a secondary container to prevent spills.[9] Be aware of the boiling point and flash point of your solvent to avoid creating a fire hazard or over-pressurizing your reaction vessel.

Experimental Protocols & Data

Protocol: Systematic Temperature Scouting Experiment
  • Setup: In parallel, set up four identical small-scale reactions (e.g., 0.5 mmol) in reaction vials equipped with stir bars.

  • Reagents: To each vial, add your pyrazole precursor, the cyclizing agent, and the chosen solvent.

  • Temperature Control: Place each vial in a separate well of a parallel synthesis block or in separate, controlled heating baths. Set the temperatures for each reaction (e.g., T1=60°C, T2=80°C, T3=100°C, T4=120°C).

  • Sampling: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction mixture.

  • Analysis: Dilute the aliquots and analyze by LC-MS to determine the percentage conversion of starting material and the relative percentage of product and major impurities.

  • Data Compilation: Record the results in a table for easy comparison.

Data Presentation: Example Temperature Scouting Results
Temperature (°C)Time (h)Conversion (%)Product Purity (%)Main Impurity (%)
60 845>98<1
80 495>98<1
100 2>99963 (Isomer)
120 2>998512 (Degradation)

This hypothetical data suggests that 80°C for 4 hours provides the optimal balance of high conversion and excellent purity.

Visualizations

General Reaction Pathway

G cluster_reactants Reactants cluster_process Reaction Conditions A 5-Aminopyrazole C Intermediate (e.g., Formamidine) A->C B Cyclizing Agent (e.g., Formamide) B->C D Pyrazolo[3,4-d]pyrimidine C->D ΔT (Heat) - H₂O

Sources

Validation & Comparative

A Researcher's Guide to Identifying Primary Amides Using FTIR: The Case of Carzolamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and molecular characterization, Fourier-Transform Infrared (FTIR) spectroscopy stands as an indispensable tool for functional group identification. Its ability to provide a rapid, non-destructive, and highly specific molecular fingerprint is unparalleled. This guide offers an in-depth comparison of the characteristic FTIR absorption peaks for the primary amide functional group, using the specific case of Carzolamide as our central example.

A Note on "Carzolamide": The compound specified, "Carzolamide," is not widely documented in mainstream chemical literature. However, a search of the Global Substance Registration System (GSRS) reveals a molecule with this name, possessing the molecular formula C4H5N3O and the structure 1H-Pyrazole-1-carboxamide[1]. This structure contains a primary amide (-CONH2) group, making it a suitable subject for this guide. For comparative purposes, we will also reference Benzamide, a well-characterized aromatic primary amide, to provide a robust analytical baseline.

The Vibrational Language of Primary Amides

A primary amide is defined by the -C(=O)NH2 group. The key to its identification via FTIR lies in the unique vibrational modes of its constituent bonds, particularly the N-H and C=O bonds. Unlike tertiary amides, which lack N-H bonds, and secondary amides, which have only one, the primary amide's -NH2 group gives rise to a distinct and identifiable pattern.[2]

The three most diagnostically significant regions in the FTIR spectrum for a primary amide are:

  • N-H Stretching Region (3500-3100 cm⁻¹): The -NH2 group features two N-H bonds, which vibrate both symmetrically and asymmetrically. This results in a characteristic pair of peaks. These peaks are typically sharper and less intense than the broad O-H stretching bands from alcohols or carboxylic acids, which often appear in the same region.[2][3]

  • Amide I Band (1680-1630 cm⁻¹): This intense and sharp absorption is one of the most reliable bands in an infrared spectrum. It arises predominantly from the C=O stretching vibration.[2][4] Its position is lowered compared to ketones or esters due to resonance with the nitrogen lone pair, a feature common to all amides.[2]

  • Amide II Band (1650-1580 cm⁻¹): This band originates from a complex mixture of N-H in-plane bending and C-N stretching vibrations.[5][6] In primary amides, this peak, often referred to as the NH2 scissoring vibration, is a strong and crucial piece of evidence.[2]

Comparative Analysis: Expected vs. Experimental Data

To ground our analysis, we will compare the generally accepted FTIR peak ranges for primary amides with experimental data from Benzamide, a simple and effective analog for Carzolamide's primary amide group.

Vibrational ModeGeneral Range (cm⁻¹)Benzamide (Experimental, cm⁻¹)Causality and Expert Insights
Asymmetric N-H Stretch 3370 - 3330~3366This higher frequency peak corresponds to the two N-H bonds stretching out of phase with each other. Its presence is a strong indicator of an N-H containing group.
Symmetric N-H Stretch 3200 - 3170~3170The lower frequency "fang" of the N-H doublet, resulting from the in-phase stretching of the N-H bonds. The presence of two distinct peaks in this region is the hallmark of a primary amide or amine.[2][3]
Amide I (C=O Stretch) 1680 - 1630~1656This is a very strong and sharp absorption. Its position within this range is influenced by conjugation and hydrogen bonding. For solid-state samples, intermolecular hydrogen bonding can lower the frequency.
Amide II (N-H Bend) 1650 - 1620~1622This peak arises from the scissoring motion of the -NH2 group. Its proximity to the Amide I band is characteristic. In some spectra, it may appear as a shoulder on the more intense Amide I peak.[2]

Table 1: Comparison of characteristic FTIR absorption frequencies for primary amides.

Based on its structure (1H-Pyrazole-1-carboxamide), Carzolamide is expected to exhibit peaks that align closely with these ranges, confirming the presence and integrity of its primary amide functional group.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

For robust and reproducible characterization of a solid sample like Carzolamide, the Attenuated Total Reflectance (ATR) FTIR technique is the method of choice. It requires minimal to no sample preparation, mitigating many of the reproducibility issues associated with older methods like KBr pellets.[7][8][9]

Methodology: ATR-FTIR Spectroscopy

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines. Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and CO2.

  • Crystal Cleaning: Thoroughly clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a non-abrasive wipe.[7][8]

  • Background Collection: With the clean, empty ATR crystal in place, collect a background spectrum. This crucial step measures the instrument's response and any atmospheric interference, which will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the Carzolamide powder (typically just enough to cover the crystal surface) onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal. Good contact is essential as the IR beam's evanescent wave only penetrates a few microns into the sample.[9][10]

  • Spectrum Acquisition: Collect the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

  • Data Processing: The resulting spectrum will be automatically ratioed against the collected background, yielding a clean absorbance spectrum. If necessary, software algorithms can perform an ATR correction to make the spectrum appear more like a traditional transmission spectrum.[7]

  • Post-Analysis Cleaning: Thoroughly clean the sample from the ATR crystal to prepare for the next measurement.

Workflow Visualization

The following diagram illustrates the logical flow of the ATR-FTIR experimental protocol, from initial setup to final data analysis.

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Inst_Prep 1. Instrument Stabilization & Purging Clean_Crystal 2. Clean ATR Crystal Inst_Prep->Clean_Crystal Collect_BG 3. Collect Background Spectrum Clean_Crystal->Collect_BG Apply_Sample 4. Apply Carzolamide Sample to Crystal Collect_BG->Apply_Sample Apply_Pressure 5. Ensure Good Contact (Apply Pressure) Apply_Sample->Apply_Pressure Collect_Sample 6. Acquire Sample Spectrum Apply_Pressure->Collect_Sample Process_Data 7. Background Subtraction & ATR Correction Collect_Sample->Process_Data Peak_Analysis 8. Identify Characteristic Amide Peaks Process_Data->Peak_Analysis Clean_Up 9. Clean Crystal Peak_Analysis->Clean_Up

Caption: Experimental workflow for ATR-FTIR analysis of Carzolamide.

Conclusion: A Self-Validating System

The identification of a primary amide via FTIR is a self-validating process when interpreted correctly. The simultaneous appearance of the N-H stretching doublet, the potent Amide I band, and the strong Amide II band provides a high-confidence structural confirmation. For a compound like Carzolamide, this spectral signature would be the primary evidence for the presence of the 1-carboxamide group. By comparing the acquired spectrum against established data for analogous structures like Benzamide, researchers can confidently verify the functional group identity, an essential step in quality control, structural elucidation, and drug development.

References

  • Smith, B. C. (2023). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

  • Mason, J. (2025). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. ResearchGate. [Link]

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Specac. [Link]

  • Mukherjee, R., et al. (n.d.). Two-Dimensional Vibrational Lineshapes of Amide III, II, I and A Bands in a Helical Peptide. PMC. [Link]

  • Global Substance Registration System. (n.d.). CARZOLAMIDE. gsrs.ncats.nih.gov. [Link]

  • University of Calgary. (n.d.). IR: amines. ucalgary.ca. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac. [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Mettler Toledo. [Link]

  • NIST. (n.d.). Benzamide. NIST WebBook. [Link]

  • ResearchGate. (n.d.). Description of various amide vibrational modes and the wavenumbers. ResearchGate. [Link]

  • Reusch, W. (2013). Infrared Spectroscopy. Michigan State University Department of Chemistry. [Link]

Sources

TLC Rf values for 5-amino-1H-pyrazole-1-carboxamide in ethyl acetate/hexane

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Thin-Layer Chromatography of 5-amino-1H-pyrazole-1-carboxamide: A Comparative Analysis of Ethyl Acetate/Hexane Solvent Systems

Introduction

5-amino-1H-pyrazole-1-carboxamide is a heterocyclic organic compound featuring a pyrazole core, a fundamental scaffold in medicinal chemistry and drug discovery.[1] The presence of both an amino (-NH2) and a carboxamide (-CONH2) group imparts significant polarity to the molecule. In synthetic organic chemistry, thin-layer chromatography (TLC) is an indispensable, rapid, and sensitive technique used to monitor the progress of reactions, assess compound purity, and determine appropriate solvent systems for larger-scale purification methods like flash column chromatography.[2]

This guide provides a comprehensive analysis of the TLC behavior of 5-amino-1H-pyrazole-1-carboxamide using various ratios of ethyl acetate and hexane as the mobile phase. We will explore the underlying principles of chromatographic separation, present a detailed experimental protocol, and offer a comparative guide to the resulting Retention Factor (Rf) values. This document is intended for researchers and scientists who require a practical, data-driven understanding of how to effectively analyze this and structurally similar polar compounds.

The Principle of Separation: Polarity at Play

TLC separates compounds based on the principle of differential partitioning between a stationary phase and a mobile phase.[2][3] In this guide, we utilize normal-phase chromatography, which employs:

  • Stationary Phase: A highly polar adsorbent, typically silica gel (SiO2), coated on a solid support. The surface of silica gel is rich in hydroxyl (-OH) groups, making it capable of strong polar interactions, such as hydrogen bonding.[4]

  • Mobile Phase (Eluent): A solvent or mixture of solvents that travels up the stationary phase by capillary action.[2] The polarity of the mobile phase is a critical variable that can be adjusted to achieve effective separation.

The separation of 5-amino-1H-pyrazole-1-carboxamide is governed by a competition for the analyte between the polar stationary phase and the mobile phase. Due to its polar amino and carboxamide functional groups, the compound will adhere strongly to the silica gel. To induce movement up the TLC plate, a sufficiently polar mobile phase is required to overcome these strong interactions.

In an ethyl acetate/hexane system:

  • Hexane is a non-polar solvent.

  • Ethyl Acetate is a moderately polar solvent.

By increasing the proportion of ethyl acetate in the hexane mixture, the overall polarity of the mobile phase is increased. A more polar eluent is more effective at competing with the silica gel for the polar analyte, thus displacing the compound and causing it to travel further up the plate, resulting in a higher Rf value.[5] Conversely, a higher proportion of hexane will result in stronger analyte-silica interactions and a lower Rf value.

Experimental Protocol: A Step-by-Step Methodology

This protocol outlines a self-validating system for determining the Rf values of 5-amino-1H-pyrazole-1-carboxamide.

Materials:

  • 5-amino-1H-pyrazole-1-carboxamide

  • Silica gel-coated TLC plates (e.g., Silica Gel 60 F254)

  • Ethyl acetate (reagent grade)

  • Hexane (reagent grade)

  • A suitable volatile solvent for sample dissolution (e.g., methanol or dichloromethane)

  • TLC developing chambers (beakers with watch glass covers are suitable)

  • Capillary tubes or micropipettes for spotting

  • UV lamp (254 nm)

  • Pencil and ruler

  • Forceps

Procedure:

  • Plate Preparation: Using a pencil, gently draw a light line (the origin) approximately 1 cm from the bottom of the TLC plate. Do not gouge the silica. Mark equidistant points along this line for spotting different samples if needed.[4]

  • Sample Preparation: Prepare a dilute solution of 5-amino-1H-pyrazole-1-carboxamide (approx. 1 mg/mL) in a volatile solvent like methanol. Ensure the compound is fully dissolved.

  • Spotting: Using a capillary tube, carefully spot a small amount of the prepared solution onto the origin line. The spot should be small and concentrated, ideally 1-2 mm in diameter. Allow the solvent to fully evaporate.

  • Mobile Phase Preparation: Prepare a series of developing solvents with varying ethyl acetate/hexane ratios (v/v) in separate TLC chambers. Suggested ratios for comparison include:

    • 20% Ethyl Acetate in Hexane (2:8)

    • 40% Ethyl Acetate in Hexane (4:6)

    • 60% Ethyl Acetate in Hexane (6:4)

    • 80% Ethyl Acetate in Hexane (8:2) Pour approximately 0.5 cm of the solvent into each chamber, cover it, and let it saturate for 5-10 minutes.

  • Development: Using forceps, place the spotted TLC plate into a chamber, ensuring the origin line is above the solvent level.[4] Cover the chamber and allow the solvent front to ascend the plate by capillary action.

  • Completion: Once the solvent front is about 1 cm from the top of the plate, remove it with forceps and immediately mark the position of the solvent front with a pencil.[5]

  • Visualization: Allow the plate to air dry completely. Visualize the separated spots under a UV lamp (254 nm). Circle the visible spots with a pencil.

  • Rf Calculation: The Retention Factor (Rf) is a ratio calculated as: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) Measure the distances from the origin and calculate the Rf value for each solvent system. An optimal Rf value for good separation is generally between 0.3 and 0.7.[5]

Workflow for TLC Analysis

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis plate_prep 1. Prepare & Mark TLC Plate sample_prep 2. Prepare Analyte Solution solvent_prep 3. Prepare Solvent Systems (EtOAc/Hexane Ratios) spotting 4. Spot Analyte on Plate solvent_prep->spotting Proceed to Execution development 5. Develop Plate in Chamber spotting->development visualization 6. Visualize Spots (UV Lamp) development->visualization After Drying calculation 7. Measure & Calculate Rf Value visualization->calculation

Caption: A flowchart illustrating the key stages of performing thin-layer chromatography analysis.

Comparative Data: Expected Rf Values

The following table presents the expected Rf values for 5-amino-1H-pyrazole-1-carboxamide in various ethyl acetate/hexane solvent systems. Due to the compound's high polarity, a significant proportion of ethyl acetate is necessary to achieve migration from the baseline.

Mobile Phase Composition (Ethyl Acetate : Hexane, v/v)% Ethyl AcetateExpected Rf ValueObservations and Recommendations
20 : 8020%~0.05The compound shows minimal movement, adhering strongly to the baseline. This system is not suitable for elution.
40 : 6040%~0.20The spot begins to move off the baseline but is still too low for effective separation from other potential impurities.
60 : 4060%~0.45This system provides a good Rf value, well within the optimal range for analysis and potential separation from less polar byproducts.
80 : 2080%~0.70The compound moves significantly up the plate. This system is useful if separating from highly polar impurities that remain at the baseline.
100 : 0 (Pure Ethyl Acetate)100%>0.85The compound moves very close to the solvent front, providing poor resolution.

Note: These Rf values are illustrative. Actual values may vary depending on experimental conditions such as the specific brand of TLC plates, temperature, chamber saturation, and sample concentration.

Troubleshooting and Field Insights

  • Spot Remains at the Baseline (Rf ≈ 0): The mobile phase is not polar enough to displace the compound from the silica gel. Solution: Increase the proportion of ethyl acetate in the eluent. For extremely polar compounds that still do not move, a small amount of a more polar solvent like methanol (e.g., 1-5%) can be added to the ethyl acetate.

  • Spot Moves with the Solvent Front (Rf ≈ 1): The mobile phase is too polar. The analyte spends most of its time in the mobile phase, resulting in no separation. Solution: Decrease the proportion of ethyl acetate and increase the proportion of hexane.

  • Streaking or Tailing of the Spot: This can be caused by several factors:

    • Sample Overload: The initial spot was too concentrated. Solution: Dilute the sample solution and re-spot.

    • Compound Insolubility: The compound may not be fully soluble in the mobile phase.

    • Strong Acidic/Basic Nature: The amino group may interact too strongly with the acidic silica gel. Solution: Add a small amount of a modifier to the mobile phase, such as a few drops of triethylamine (for basic compounds) or acetic acid (for acidic compounds), to improve spot shape.

Conclusion

The chromatographic behavior of 5-amino-1H-pyrazole-1-carboxamide on silica gel is highly dependent on the polarity of the ethyl acetate/hexane mobile phase. Due to its polar functional groups, a solvent system with a relatively high concentration of ethyl acetate (e.g., 60-80%) is required to achieve an optimal Rf value between 0.3 and 0.7. A 60:40 mixture of ethyl acetate to hexane is recommended as an excellent starting point for achieving clear separation and reliable analysis. This guide provides a robust framework for researchers to effectively utilize TLC for monitoring and purifying this important class of heterocyclic compounds.

References

  • University of Rochester, Department of Chemistry. Chromatography: TLC Tips. Available from: [Link]

  • Biointerface Research in Applied Chemistry. (2021). A One-Pot Multicomponent Catalytic Synthesis of New 1H-Pyrazole-1-Carbothioamide Derivatives with Molecular Docking. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available from: [Link]

  • Bangladesh Journal of Pharmacology. (2023). Synthesis, characterization, antimicrobial activity, and in silico assessment of a novel pyrazoline carboxamide heterocyclic compound. Available from: [Link]

  • Thin Layer Chromatography (TLC). Available from: [Link]

  • Letters in Applied NanoBioScience. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Available from: [Link]

  • Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation. Available from: [Link]

  • Thin Layer Chromatography (rev 3/2020). Available from: [Link]

  • Amerigo Scientific. 5-Amino-1H-pyrazole-3-carboxamide hydrochloride. Available from: [Link]

  • Thin Layer Chromatography. Available from: [Link]

  • Deng, W. et al. (2024). Design, Synthesis and Biological Evaluation of 5-Amino-1h-Pyrazole-4-Carboxamide Derivatives as Pan-Fgfr Covalent Inhibitors. SSRN. Available from: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for 5-amino-1H-pyrazole-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, our primary commitment is to rigorous science, which is inseparable from a culture of safety. When handling novel or specialized chemical entities like 5-amino-1H-pyrazole-1-carboxamide, we must move beyond a simple checklist mentality for Personal Protective Equipment (PPE). This guide is structured to provide not just the "what" but the "why"—grounding our safety protocols in a clear understanding of the potential risks and the causal logic behind each protective measure. As your partner in research, we believe that empowering you with this knowledge is fundamental to ensuring both the integrity of your work and the well-being of your team.

While some supplier safety data sheets (SDS) may classify this specific compound as not hazardous under current OSHA standards, it is crucial to recognize that the toxicological properties have not been fully investigated.[1][2] In contrast, data from structurally similar pyrazole derivatives indicate a range of potential hazards, including skin, eye, and respiratory irritation.[3][4][5] Therefore, the most responsible approach—and the one we champion—is to handle 5-amino-1H-pyrazole-1-carboxamide with a comprehensive level of protection appropriate for a potentially hazardous substance.

Hazard Profile: A Data-Driven Risk Assessment

The foundation of any effective PPE strategy is a thorough understanding of the material's potential hazards. Given the incomplete toxicological profile for 5-amino-1H-pyrazole-1-carboxamide itself, we must extrapolate from data on analogous compounds. This approach, rooted in established chemical safety principles, allows us to anticipate and mitigate risks effectively.

The following table summarizes the potential hazards associated with this class of compounds, based on GHS classifications from various supplier SDS for pyrazole derivatives.

Hazard ClassGHS Hazard StatementPotential EffectSource(s)
Acute Toxicity (Oral) H302: Harmful if swallowedMay cause harm if ingested.[3][6]
Skin Irritation H315: Causes skin irritationMay cause redness, itching, or inflammation upon skin contact.[3][4][5]
Eye Irritation H319: Causes serious eye irritationCan cause significant, but reversible, eye damage.[3][4][5]
Respiratory Irritation H335: May cause respiratory irritationInhalation of dust may irritate the respiratory tract.[3][4][5]
Skin Sensitization H317: May cause an allergic skin reactionRepeated exposure may lead to an allergic response.[7]

This data underscores the necessity of a multi-faceted PPE protocol that protects all potential routes of exposure: dermal (skin), ocular (eyes), and respiratory.

Core Protective Equipment: Your First Line of Defense

Engineering controls, such as fume hoods and proper ventilation, are the primary method for minimizing exposure.[3][8] PPE should be used as a critical final barrier between you and the chemical.

  • Laboratory Coat: A standard, flame-resistant lab coat that fits properly and is kept fully buttoned is mandatory. It protects your skin and personal clothing from incidental contact and minor spills.[3]

  • Gloves (Hand Protection): Since this compound is a solid powder, the primary risk is dermal exposure to the dust.

    • Selection: Standard disposable nitrile gloves provide a suitable barrier for handling this compound in solid form and in solution.[2][9] Always inspect gloves for tears or punctures before use.[2][10]

    • Causality: Nitrile offers broad chemical resistance for short-term use and prevents direct skin contact, which, based on analog data, could cause irritation.[4][9]

    • Technique: Use proper removal techniques (glove-to-glove, then skin-to-skin) to avoid contaminating your hands. Wash hands thoroughly with soap and water after removing gloves.[10]

  • Eye and Face Protection: The eyes are particularly vulnerable to chemical dust and splashes.

    • Minimum Requirement: At a minimum, wear chemical splash-resistant safety glasses with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[3][5][8]

    • Enhanced Protection: For operations with a higher risk of splashing or dust generation (e.g., weighing large quantities, sonicating solutions), upgrade to chemical splash goggles.[3] Using a face shield in conjunction with goggles provides the most complete protection against splashes.[11]

    • Causality: The "serious eye irritation" classification for related compounds means that even minor contact can be damaging.[4][5] Full-seal goggles and face shields prevent airborne particles and splashes from reaching the sensitive mucous membranes of the eyes.

  • Respiratory Protection: Engineering controls are the preferred method for controlling dust.

    • When Required: A respirator is necessary when engineering controls are insufficient or during activities with a high potential for dust generation, such as weighing the powder outside of a chemical fume hood or during a spill cleanup.[8]

    • Selection: A NIOSH-certified N95 disposable respirator (or equivalent) is appropriate for protection against airborne particulates.[11]

    • Causality: Pyrazole analogs can cause respiratory irritation.[3][4] An N95 respirator filters out fine dust particles, preventing them from being inhaled and irritating the respiratory tract.

Operational Plan: A Step-by-Step Handling Protocol

This protocol outlines the safe procedure for weighing and preparing a stock solution of 5-amino-1H-pyrazole-1-carboxamide.

Objective: To safely weigh 100 mg of the solid compound and dissolve it in DMSO.

1. Preparation & Pre-Handling:

  • Step 1: Designate a specific work area, preferably within a chemical fume hood or a ventilated balance enclosure.
  • Step 2: Ensure an eyewash station and safety shower are accessible and unobstructed.[8]
  • Step 3: Assemble all necessary materials: the chemical container, a weigh boat, spatula, vortexer, solvent (DMSO), and labeled receiving vial.
  • Step 4: Don all required PPE: lab coat, nitrile gloves, and safety goggles.

2. Execution: Weighing & Solubilization:

  • Step 5: Allow the chemical container to equilibrate to room temperature before opening to prevent moisture condensation.[12][13]
  • Step 6: Carefully open the container inside the fume hood or enclosure to minimize dust disturbance.
  • Step 7: Use a clean spatula to transfer the desired amount of powder to the weigh boat on the analytical balance. Avoid creating airborne dust.[1]
  • Step 8: Once weighed, securely close the primary chemical container.
  • Step 9: Carefully transfer the weighed powder into the labeled receiving vial.
  • Step 10: Add the calculated volume of DMSO to the vial. Cap the vial securely and vortex until the solid is fully dissolved.

3. Post-Handling & Cleanup:

  • Step 11: Clean the spatula and work surface with a solvent-dampened wipe. Dispose of the weigh boat and wipe as solid chemical waste.
  • Step 12: Remove PPE in the correct order: gloves first, followed by goggles, and finally the lab coat.
  • Step 13: Wash hands thoroughly with soap and water.

Contingency and Disposal Plans

Emergency Spill Response:

In the event of a small spill of the solid powder, a calm and structured response is critical. Avoid any actions that could generate dust.

Spill_Response_Workflow cluster_prep 1. Immediate Actions cluster_assess 2. Assessment & PPE cluster_cleanup 3. Containment & Cleanup cluster_dispose 4. Final Steps alert Alert personnel in the immediate area evacuate Evacuate the spill zone alert->evacuate assess Assess spill size and ventilation evacuate->assess don_ppe Don additional PPE: - Nitrile gloves (double-glove) - Goggles - N95 Respirator assess->don_ppe cover Gently cover spill with absorbent pads to prevent dust generation don_ppe->cover sweep Carefully sweep solid into a dustpan or onto a stiff card cover->sweep place_waste Place material into a labeled, sealable container for hazardous waste sweep->place_waste decontaminate Wipe the area with a damp cloth place_waste->decontaminate dispose Dispose of all contaminated materials as hazardous waste decontaminate->dispose wash Wash hands thoroughly dispose->wash

Caption: Workflow for managing a small solid chemical spill.

Waste Disposal:

All materials contaminated with 5-amino-1H-pyrazole-1-carboxamide, including excess solid, empty containers, used weigh boats, and cleaning materials, must be treated as chemical waste.

  • Segregation: Collect waste in a clearly labeled, sealed container designated for solid hazardous waste.[14]

  • Compliance: Chemical waste generators are required to consult and comply with all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1][15] Do not dispose of this chemical down the drain or in regular trash.[1]

By integrating these principles of hazard assessment, proper PPE selection, and procedural diligence, you can handle 5-amino-1H-pyrazole-1-carboxamide with confidence and safety, ensuring that your focus remains on advancing your critical research.

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: Pyrazole. Retrieved from .

  • Enamine. (n.d.). Safety Data Sheet. Retrieved from .

  • Fisher Scientific. (2025, December 20). Safety Data Sheet: 5-Amino-1-methyl-1H-pyrazole-4-carboxamide. Retrieved from .

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 5-Amino-1H-pyrazole-4-carbothioamide. Retrieved from .

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet: 3-Methyl-1H-pyrazole-1-carboxamide. Retrieved from .

  • Fisher Scientific. (2023, August 24). Safety Data Sheet: 5-Amino-1-methyl-1H-pyrazole-4-carboxamide. Retrieved from .

  • Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet: 3-Amino-1H-pyrazole-4-carboxamide hemisulfate. Retrieved from .

  • Sigma-Aldrich. (n.d.). 5-Amino-1H-pyrazole-4-carboxamide.sulfate salt Safety Information. Retrieved from .

  • Fisher Scientific. (2025, December 20). Safety Data Sheet: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. Retrieved from .

  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • MilliporeSigma. (2026, January 6). Safety Data Sheet. Retrieved from .

  • Scott, S., et al. (2020). Safe handling of hazardous drugs. Retrieved from .

  • Apollo Scientific. (n.d.). Safety Data Sheet: 3-Amino-1H-pyrazole-4-carboxamide hemisulphate. Retrieved from .

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 265696, 5-amino-1-methyl-1H-pyrazole-4-carboxamide.
  • ECHEMI. (n.d.). 1H-Pyrazole-1-carboxamidine hydrochloride SDS, 4023-02-3 Safety Data Sheets. Retrieved from .

  • BenchChem. (2025). Application Notes and Protocols: 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide. Retrieved from .

  • Bachem. (n.d.). Handling and Storage Guidelines for Peptides. Retrieved from .

  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from .

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.